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Compound of Interest

Compound Name:
Salicylaldehyde benzoyl

hydrazone

Cat. No.: B086813 Get Quote

For researchers, scientists, and professionals in drug development, a comprehensive

understanding of a compound's structural and electronic properties is paramount.

Salicylaldehyde benzoyl hydrazone, a versatile Schiff base, has garnered significant interest

for its metal-chelating properties and potential therapeutic applications.[1] This technical guide

provides a detailed examination of its Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectral characteristics, offering a foundational resource for its identification, characterization,

and application in further research.

This document outlines the key spectroscopic data, presents detailed experimental protocols

for its synthesis and analysis, and visualizes the molecular structure and experimental workflow

to facilitate a deeper understanding of this important compound.

Molecular Structure and Spectroscopic Correlation
The unique spectral features of Salicylaldehyde benzoyl hydrazone arise from its distinct

molecular structure, which includes a salicylaldehyde moiety linked to a benzoyl hydrazide

group through an azomethine (-CH=N-) bond. The presence of phenolic hydroxyl, amide, and

imine functionalities gives rise to characteristic signals in both NMR and IR spectra.

Caption: Molecular structure of Salicylaldehyde benzoyl hydrazone highlighting key

functional moieties.
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Nuclear Magnetic Resonance (NMR) Spectral Data
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The ¹H and ¹³C NMR spectra of Salicylaldehyde benzoyl hydrazone, typically

recorded in deuterated dimethyl sulfoxide (DMSO-d₆), reveal characteristic chemical shifts for

the protons and carbons in its distinct chemical environments.[2]

¹H NMR Spectral Data
The proton NMR spectrum is characterized by signals from the phenolic hydroxyl, amide, and

azomethine protons, as well as the aromatic protons of the two phenyl rings.

Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

Phenolic OH 11.89 Singlet -

Amide NH 11.46 Singlet -

Azomethine CH=N 8.48 Singlet -

Aromatic CH

(Benzoyl)
7.88 Doublet 7.6

Aromatic CH

(Benzoyl)
7.48-7.56 Multiplet -

Aromatic CH (Salicyl) 7.27 Doublet 8.4

Aromatic CH (Salicyl) 6.33 Doublet 8.4

Aromatic CH (Salicyl) 6.30 Singlet -

Note: Data compiled from a study where the spectrum was recorded on a 400 MHz

spectrometer in DMSO-d₆.[3][4]

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
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Carbon Assignment Chemical Shift (δ, ppm)

C=O (Amide) 163.0

C-OH (Phenolic) 161.2

Aromatic C 160.0

CH=N (Azomethine) 149.7

Aromatic C 133.5

Aromatic C 132.3

Aromatic C 131.9

Aromatic C 129.0

Aromatic C 128.0

Aromatic C 111.0

Aromatic C 108.2

Aromatic C 103.2

Note: Data compiled from a study where the spectrum was recorded on a 101 MHz

spectrometer in DMSO-d₆.[3][4][5]

Infrared (IR) Spectral Data
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The

IR spectrum of Salicylaldehyde benzoyl hydrazone shows characteristic absorption bands

corresponding to the vibrations of its key functional groups.
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Vibrational Mode Frequency (cm⁻¹)

N-H Stretch (Amide) 3300-3350

C=O Stretch (Amide I) 1635-1675

C=N Stretch (Imine) ~1623

N-H Bend (Amide II) 1540-1560

C-O Stretch (Phenol) 1300-1230

Note: Data compiled from multiple sources.[6][7] The presence of a strong band in the 1635-

1675 cm⁻¹ region for the amide C=O stretching vibration supports the existence of the

compound in its keto (amide) form in the solid state.[6]

Experimental Protocols
Synthesis of Salicylaldehyde Benzoyl Hydrazone
The synthesis of Salicylaldehyde benzoyl hydrazone is typically achieved through a

condensation reaction between salicylaldehyde and benzoic acid hydrazide.[1]

Materials:

Salicylaldehyde

Benzoic acid hydrazide (Benzhydrazide)

Ethanol

Procedure:

Prepare a solution of benzhydrazide in ethanol.

In a separate flask, dissolve salicylaldehyde in ethanol.

Slowly add the salicylaldehyde solution to the benzhydrazide solution with constant stirring at

room temperature.[3][4]
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Continue stirring the mixture for a specified period (e.g., 3 hours) at room temperature. A

precipitate will form.[3][4]

Collect the solid product by filtration.

Wash the collected solid with cold ethanol to remove any unreacted starting materials.[1]

The crude product can be further purified by recrystallization from ethanol to yield a pale

yellow crystalline solid.[1]
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Caption: A typical workflow for the synthesis of Salicylaldehyde benzoyl hydrazone.
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Spectroscopic Analysis
Instrumentation:

NMR: NMR spectra are typically recorded on a 400 MHz or higher field spectrometer (e.g.,

Bruker AVANCE III-400).[3][4] Chemical shifts are reported in parts per million (ppm) relative

to an internal standard, tetramethylsilane (TMS).[3][4]

IR: FT-IR spectra are recorded on a suitable spectrometer (e.g., Nicolet FT-IR Magna 750)

using KBr pellets as the standard sample preparation technique.[8]

Sample Preparation:

NMR: A small amount of the purified compound is dissolved in a deuterated solvent, typically

DMSO-d₆, and transferred to an NMR tube.

IR: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and

pressed into a thin, transparent pellet.

Spectroscopic Analysis

Synthesized Compound

Dissolve in DMSO-d6
for NMR

Prepare KBr Pellet
for IR

Acquire 1H & 13C NMR Spectra Acquire FT-IR Spectrum

NMR Spectral Data IR Spectral Data
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Caption: Workflow for the NMR and IR spectral analysis of the synthesized compound.

This guide provides a consolidated overview of the key NMR and IR spectral features of

Salicylaldehyde benzoyl hydrazone, along with standardized protocols for its synthesis and

analysis. The presented data and methodologies serve as a valuable resource for the

unambiguous identification and characterization of this compound, supporting its application in

medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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